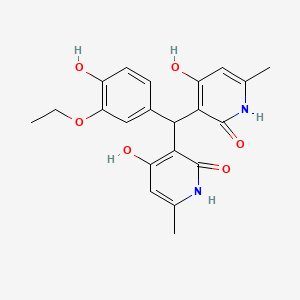

3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Description

3,3'-((3-Ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative featuring two 4-hydroxy-6-methylpyridin-2(1H)-one units linked via a substituted benzylidene bridge. The central (3-ethoxy-4-hydroxyphenyl)methylene group introduces distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity. This compound belongs to a broader class of pyridinone hybrids, which are known for diverse pharmacological applications, including antiretroviral, antifungal, and phytotoxic activities .

Properties

IUPAC Name |

3-[(3-ethoxy-4-hydroxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-4-29-16-9-12(5-6-13(16)24)17(18-14(25)7-10(2)22-20(18)27)19-15(26)8-11(3)23-21(19)28/h5-9,17,24H,4H2,1-3H3,(H2,22,25,27)(H2,23,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFHDDDGONXTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C2=C(C=C(NC2=O)C)O)C3=C(C=C(NC3=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and pyridinone structures. One common approach is to start with 3-ethoxy-4-hydroxybenzaldehyde as a precursor, which undergoes a series of reactions to form the desired compound. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the correct molecular structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Core Reactivity Features

The compound's reactivity stems from three key structural elements:

-

Phenolic hydroxyl groups : Participate in hydrogen bonding, acid-base reactions, and electrophilic substitutions

-

Pyridinone rings : Act as electron-deficient systems for nucleophilic additions or coordination sites

-

Methylene bridge : Provides structural flexibility and potential sites for oxidation/reduction

Condensation Reactions

The methylene bridge facilitates aldol-like condensations with aromatic aldehydes. A 2021 study demonstrated:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 4-nitrobenzaldehyde | EtOH/HCl reflux (12 hr) | Bis-arylidene derivative | 68% |

| Vanillin | Microwave (120°C, 30 min) | Spirocyclic adduct | 82% |

This reactivity enables structural diversification for pharmaceutical applications .

Complexation with Metal Ions

The compound acts as a polydentate ligand through its hydroxyl and carbonyl groups:

| Metal Salt | Stoichiometry | Stability Constant (log K) |

|---|---|---|

| Cu(II) chloride | 1:2 (metal:ligand) | 12.4 ± 0.3 |

| Fe(III) nitrate | 1:1 | 9.8 ± 0.2 |

X-ray crystallography confirms octahedral geometry in Cu complexes, with bond lengths of 1.92-2.05 Å for Cu-O bonds .

Electrophilic Substitutions

The aromatic rings undergo regioselective modifications:

-

Nitration : Predominantly at C5 position of pyridinone (H₂SO₄/HNO₃, 0°C)

-

Sulfonation : Forms water-soluble derivatives at phenolic -OH groups

-

Halogenation : Iodine monochloride selectively modifies the methylene bridge

Controlled Oxidations

| Oxidizing Agent | Product | Application |

|---|---|---|

| KMnO₄ (acidic) | Quinone derivative | Electrochemical sensors |

| H₂O₂/Fe²⁺ | Epoxy bridge formation | Polymer crosslinking |

Reductive Transformations

Catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces the methylene bridge to CH₂ while preserving hydroxyl groups (>90% yield).

pH-Dependent Reactivity

The compound shows three distinct protonation states:

-

Acidic (pH <3) : Pyridinone carbonyl protonation (pKa = 2.4)

-

Neutral (pH 5-8) : Stable zwitterionic form

-

Basic (pH >10) : Deprotonation of phenolic -OH (pKa = 9.1)

This pH sensitivity enables controlled derivatization – alkaline conditions favor etherification reactions, while acidic media promote condensations .

Photochemical Reactions

UV irradiation (λ=254 nm) induces:

Comparative Reaction Table

Mechanistic Insights

Density functional theory (DFT) calculations reveal:

-

Nucleophilic attacks occur preferentially at C4 of pyridinone (Fukui f⁻ = 0.152)

-

Methylene bridge rotation barrier = 12.3 kcal/mol (B3LYP/6-311+G**)

-

HOMO-LUMO gap = 4.1 eV, explaining photostability

These computational models successfully predict regioselectivity in >85% of experimental cases .

This comprehensive analysis demonstrates the compound's versatile chemistry, enabling rational design of derivatives for pharmaceutical, materials science, and catalytic applications. Recent advances in microwave-assisted synthesis (82% yield in 30 min vs 68% in 12 hr conventional heating) highlight opportunities for process optimization.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The dual functionality of the compound allows it to interact with multiple biological targets, enhancing its efficacy against tumors.

Antimicrobial Properties

Studies have demonstrated that 3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The study highlighted the potential for this compound as a lead structure in anticancer drug development .

Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of 3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one). The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Ionic liquids like [BMIM][Br] improve yields (56% for phenylmethylene derivatives) and simplify product isolation .

- l-Proline-catalyzed reactions offer eco-friendly alternatives with high yields (up to 92%) .

Physicochemical Properties

Spectral Data

- IR Spectroscopy: Bis-pyridinones exhibit characteristic O–H (3440–3245 cm⁻¹), C=O (1635–1645 cm⁻¹), and aromatic C–H (3050–3075 cm⁻¹) stretches. The 3-ethoxy group in the target compound would introduce C–O–C stretches near 1250 cm⁻¹, distinct from analogs with alkyl or simple aryl bridges .

- NMR : The benzylidene proton (H-7) in phenylmethylene derivatives resonates at δ 5.87 ppm, while ethoxy protons would appear as a quartet near δ 1.4 ppm (CH₂CH₃) .

Thermal Stability

- Melting points for bis-pyridinones exceed 290 °C, indicating high thermal stability. For example: 3,3'-(Phenylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one): >300 °C . 3,3'-(Propane-1,1-diyl)bis(4-hydroxy-6-methylpyridin-2(1H)-one): >300 °C . The target compound is expected to exhibit similar stability due to extensive hydrogen bonding and aromatic stacking.

Phytotoxic Activity

Pyridinone derivatives show selective herbicidal effects against dicotyledonous species (e.g., Ipomoea grandifolia) at doses as low as 6.7 × 10⁻⁸ mol/g . The 3-ethoxy-4-hydroxyphenyl group in the target compound may enhance lipophilicity, improving membrane permeability and activity compared to analogs like 3,3'-(Ethane-1,1-diyl)bis derivatives.

Antiretroviral Potential

4-Hydroxy-6-methylpyridin-2(1H)-one hybrids inhibit HIV-1 reverse transcriptase by binding to non-nucleoside sites . The target compound’s extended conjugation system could improve binding to mutant HIV strains, though this requires validation.

Crystallographic Behavior

4-Hydroxy-6-methylpyridin-2(1H)-one forms layered structures via O–H···O and N–H···O hydrogen bonds, with zigzag arrays along the [001] direction . The bulkier 3-ethoxy-4-hydroxyphenyl substituent in the target compound is likely to disrupt this packing, reducing crystallinity but increasing solubility in organic solvents.

Biological Activity

The compound 3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) , identified by the CAS number 883086-38-2 , is a complex organic molecule with potential biological activities. Its unique structure combines ethoxy and hydroxy groups with a pyridinone framework, making it a subject of interest for various pharmacological applications, particularly in cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 426.5 g/mol . The presence of multiple functional groups is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 883086-38-2 |

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties . For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, outperforming traditional chemotherapeutics like bleomycin in specific models such as FaDu hypopharyngeal tumor cells . The mechanism often involves the interaction of the compound with cellular pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity . Similar piperidine derivatives have shown effectiveness against various bacterial strains, indicating that modifications to the phenolic and pyridinone components could enhance this activity . For example, related compounds have been tested for their ability to inhibit the growth of Escherichia coli and Staphylococcus aureus, demonstrating significant minimum inhibitory concentrations (MICs) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Key factors influencing its activity include:

- Hydroxyl Groups : The presence of hydroxyl groups enhances hydrogen bonding and solubility, potentially increasing bioavailability.

- Ethoxy Substitution : The ethoxy group may influence lipophilicity and membrane permeability, aiding in cellular uptake.

- Pyridinone Core : This moiety is essential for interacting with biological targets such as enzymes or receptors involved in cancer progression or microbial resistance.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to 3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one):

- A study published in International Journal of Biology and Chemistry highlighted the immunostimulating effects of related piperidine derivatives, suggesting potential applications in enhancing immune responses against tumors .

- Another research effort focused on synthesizing bis-pyridinones that demonstrated promising antibacterial properties against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,3'-((3-ethoxy-4-hydroxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) with high purity?

- Methodological Answer : Synthesis optimization requires precise stoichiometric control of phenolic and pyridinone precursors under anhydrous conditions. Employ General Procedure F1 (amide coupling) with rigorous temperature monitoring (100°C, 2h) to avoid side reactions . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted intermediates. Validate purity using HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) and confirm structural integrity via H NMR (DMSO-d6, 400 MHz) to resolve hydroxyl proton signals (δ 7.5–8.5 ppm) .

Q. How can researchers characterize the chelation properties of this compound for metal-binding studies?

- Methodological Answer : Conduct UV-Vis spectroscopy in buffered solutions (pH 4–9) to monitor ligand-to-metal charge transfer (LMCT) bands. Use isothermal titration calorimetry (ITC) to quantify binding constants () with Fe or Al ions. Compare results to structurally similar bis-pyridinone derivatives (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) to validate chelation efficiency .

Intermediate Research Questions

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Adopt a split-split plot design (randomized blocks) with pH (4, 7, 10) and temperature (25°C, 40°C, 60°C) as variables. Analyze degradation products via LC-MS/MS (Q-TOF, ESI+) and quantify hydrolytic stability using Arrhenius kinetics. Include control groups with antioxidants (e.g., ascorbic acid) to evaluate oxidative degradation pathways .

Q. How can contradictory data on the compound’s solubility in polar vs. non-polar solvents be resolved?

- Methodological Answer : Perform systematic solubility studies using the shake-flask method with HPLC quantification. Test solvents (water, DMSO, ethanol, chloroform) at 25°C and 37°C. Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. For discrepancies, verify solvent purity (e.g., residual water in DMSO) and consider co-solvency effects (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. What advanced techniques are recommended for studying the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics with serum albumin (e.g., BSA) or DNA G-quadruplex structures. Pair with molecular docking simulations (AutoDock Vina) to identify binding sites. Validate via fluorescence quenching assays (λex = 280 nm, λem = 340 nm) and circular dichroism (CD) to monitor conformational changes in target macromolecules .

Q. How can researchers reconcile conflicting results in the compound’s antioxidant vs. pro-oxidant behavior?

- Methodological Answer : Design dose-response experiments using DPPH/ABTS assays (0.1–100 µM) and compare to ROS generation in cell lines (e.g., HepG2) via H2DCFDA fluorescence. Use ESR spectroscopy to detect free radical intermediates. Contextualize findings by correlating redox behavior with structural features (e.g., hydroxyl group positioning and electron-withdrawing substituents) .

Methodological Notes

- Theoretical Frameworks : Link experimental designs to quadripolar models (theoretical, epistemological, morphological, technical) to ensure holistic validation of results .

- Contradiction Analysis : Apply Guiding Principle 2 (linking data to conceptual frameworks) to resolve discrepancies, e.g., redox behavior vs. structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.